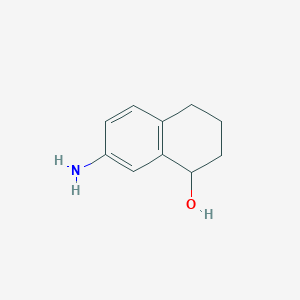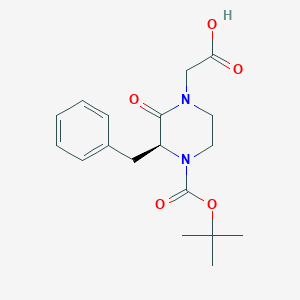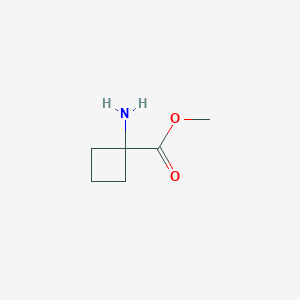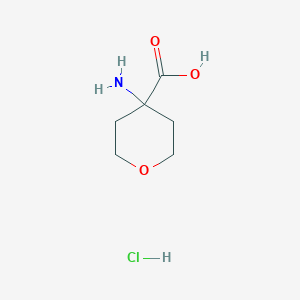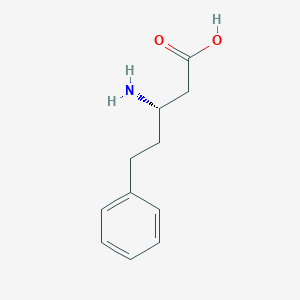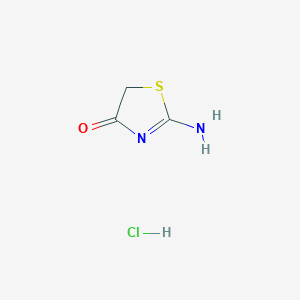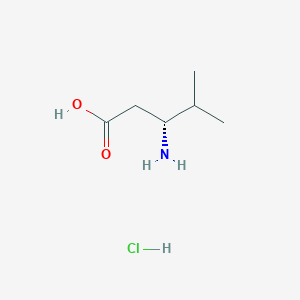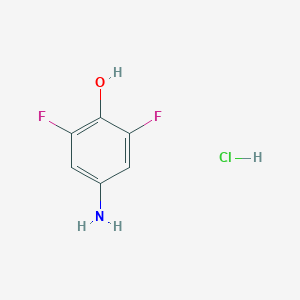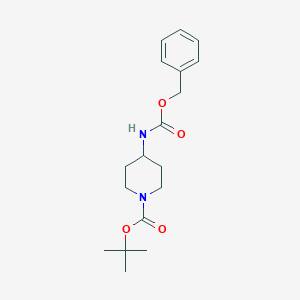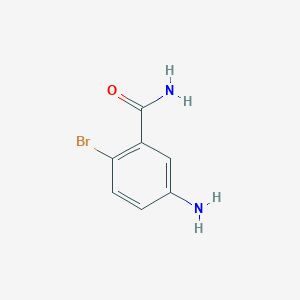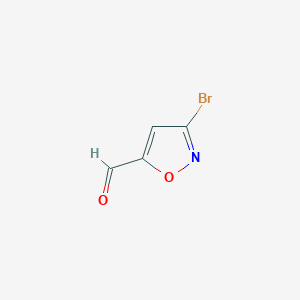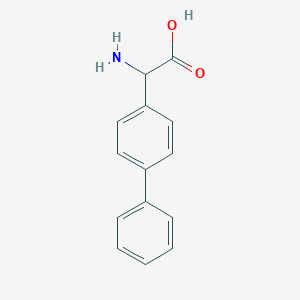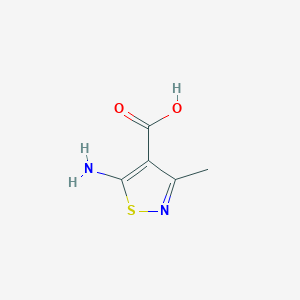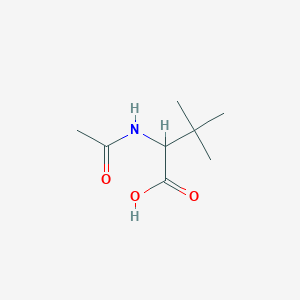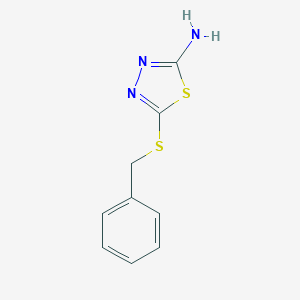
2-Benzylthio-5-amino-1,3,4-thiadiazole
Vue d'ensemble
Description
2-Benzylthio-5-amino-1,3,4-thiadiazole is a unique chemical compound with the molecular formula C9H9N3S2 and a molecular weight of 223.32 . It is used in early discovery research .
Synthesis Analysis
The synthesis of 5-amino-1,3,4-thiadiazole-2-thiol from thiosemicarbazide and carbon disulfide, and the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives from 5-amino-1,3,4-thiadiazole-2-thiol and corresponding aryl halides have been investigated . The use of ultrasound has been proposed for both reactions, which is the first of its kind .Molecular Structure Analysis
The molecular structure of 2-Benzylthio-5-amino-1,3,4-thiadiazole is represented by the SMILES stringNc1nnc(SCc2ccccc2)s1 . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Benzylthio-5-amino-1,3,4-thiadiazole have been studied using density functional theory (DFT) calculations . The results showed that ultrasound can increase the efficiency of the investigated reactions and can be a good alternative to conventional methods .Physical And Chemical Properties Analysis
2-Benzylthio-5-amino-1,3,4-thiadiazole is a solid at room temperature . It has a molecular weight of 223.32 .Applications De Recherche Scientifique
1. Antibacterial Activity
- Application Summary : 1,3,4-Thiadiazole molecules were synthesized and their antibacterial activity was screened against various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .
- Methods of Application : The molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride, and characterized with UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .
- Results : The molecules were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis, while molecules 1, 3 and 4 had an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .
2. Antifungal Activity
- Application Summary : A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized and their antifungal activities were evaluated .
- Methods of Application : The derivatives were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol .
- Results : Some of the target compounds exhibited good antifungal activities. Especially, compound 4i showed higher bioactivities against Phytophthora infestans (P. infestans), with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .
3. Cytotoxicity Effects
- Application Summary : A novel series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed and synthesized as sorafenib analogs. The in vitro cytotoxicity effects of synthesized compounds were evaluated against four different human cancer cells including MCF-7, HepG2, A549, and HeLa cell lines .
- Methods of Application : The details of the synthesis process are not provided in the search results .
- Results : The results of the cytotoxicity effects are not provided in the search results .
4. Anti-Inflammatory Activity
- Application Summary : Some 2-[3-substituted-2-thione-1,3,4-thiadiazole-5-yl] amino bezothiazoles were found to have significant anti-inflammatory activity .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the search results .
- Results : The compounds showed high significant anti-inflammatory activity when R’=diphenylamino, R’=morpholino, R’=diethylamino group .
5. Anticancer Activity
- Application Summary : Thiadiazole derivatives have been studied for their anticancer properties. EATDA and 2-amino-1,3,4-thiadiazole (ATDA) displayed anti-cancer properties in mice surviving systemic leukemia L1210 .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the search results .
- Results : These compounds not only inhibited tumor growth but also prolonged survival time of the animals. The anti-leukemic activity and host toxicity of either compound were blocked by the administration of nicotinamide .
6. Biological Activities
- Application Summary : 2-Benzylthio-5-amino-1,3,4-thiadiazole has been used in the synthesis of various compounds that exert a broad spectrum of biological activities .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the search results .
- Results : The results of the biological activities are not provided in the search results .
7. Synthesis of Other Compounds
- Application Summary : 2-Benzylthio-5-amino-1,3,4-thiadiazole has been used in the synthesis of various compounds .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the search results .
- Results : The results of the synthesis are not provided in the search results .
8. Anti-Leukemic Activity
- Application Summary : EATDA and 2-amino-1,3,4-thiadiazole (ATDA) displayed anti-cancer properties in mice surviving systemic leukemia L1210 .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the search results .
- Results : These compounds not only inhibited tumor growth but also prolonged survival time of the animals. The anti-leukemic activity and host toxicity of either compound were blocked by the administration of nicotinamide .
9. Anti-Inflammatory Activity
- Application Summary : Some 2-[3-substituted-2-thione-1,3,4-thiadiazole-5-yl] amino bezothiazoles were found to have significant anti-inflammatory activity .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the search results .
- Results : The compounds showed high significant anti-inflammatory activity when R’=diphenylamino, R’=morpholino, R’=diethylamino group .
Orientations Futures
Propriétés
IUPAC Name |
5-benzylsulfanyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S2/c10-8-11-12-9(14-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIGBGKIAJJBGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180365 | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-((phenylmethyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylthio-5-amino-1,3,4-thiadiazole | |
CAS RN |
25660-71-3 | |
| Record name | 5-[(Phenylmethyl)thio]-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25660-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-((phenylmethyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025660713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25660-71-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204491 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-((phenylmethyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-(benzylthio)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

